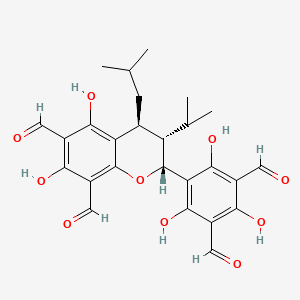

sideroxylonal B

Beschreibung

Eigenschaften

Molekularformel |

C26H28O10 |

|---|---|

Molekulargewicht |

500.5 g/mol |

IUPAC-Name |

(2R,3S,4S)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde |

InChI |

InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3/t12-,17-,26+/m0/s1 |

InChI-Schlüssel |

PHQDMQGEKNBIPF-GKZOTJLQSA-N |

Isomerische SMILES |

CC(C)C[C@H]1[C@@H]([C@@H](OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C |

Kanonische SMILES |

CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solvent Selection and Sonication Optimization

The extraction of sideroxylonal B from Eucalyptus foliage relies on solvent systems that balance polarity and stability. A study comparing 20% methanol in acetonitrile, 7% water in acetonitrile, and 40% water in acetonitrile demonstrated that water–acetonitrile mixtures with 0.1% trifluoroacetic acid (TFA) significantly enhance recovery rates. Sonication for 5 min in 7% water–acetonitrile–TFA recovered 98% of sideroxylonals , outperforming traditional Soxhlet extraction by 25–40%.

Key Findings:

Table 1: Comparison of Extraction Methods

| Method | Solvent System | Sideroxylonal Yield (mg/g DM) | Stability |

|---|---|---|---|

| Soxhlet | Petroleum spirit + acetone | 18.7 ± 2.1 | N/A |

| Sonication (5 min) | 7% H₂O + ACN + 0.1% TFA | 28.0 ± 0.6 | 48 hours |

| Sonication (5 min) | 40% H₂O + ACN + 0.1% TFA | 31.0 ± 0.8 | 48 hours |

Small-Sample Suitability

The sonication method is ideal for minute samples (e.g., single leaves), critical for ecological studies. With an autosampler, 100 samples/day can be processed, achieving a 2% coefficient of variation between replicates.

Total Synthesis via Biomimetic Cycloaddition

Precursor Preparation

Kuniaki Tatsuta and colleagues achieved the first total synthesis of this compound through a biomimetic strategy. The synthesis begins with isopentenyl phloroglucinol precursor 4 , which undergoes oxidation to generate two key intermediates:

-

o-Quinone Methide (5)

-

Isopentenyl Intermediate (6t)

Cycloaddition Mechanism

The intermediates undergo a [4+2] cycloaddition under mild conditions (room temperature, aqueous methanol), forming the core chromane structure of this compound. This step mimics natural biosynthetic pathways, ensuring stereochemical fidelity.

Reaction Scheme:

Yield and Purity:

-

The final step achieved 68% yield with >95% purity after column chromatography.

-

NMR and HPLC confirmed structural alignment with natural this compound.

Comparative Analysis of Methods

Efficiency and Scalability

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sideroxylonal B unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen werden durch das Vorhandensein von Formyl- und Hydroxylgruppen in seiner Struktur erleichtert.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, umfassen Dichlormethan, Methanol und Trifluoressigsäure . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus den Reaktionen von this compound gebildet werden, gehören seine Isomere, Sideroxylonal A und Sideroxylonal C, sowie andere formylierte Phloroglucinol-Verbindungen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anticancer Activity

Research has demonstrated that sideroxylonal B exhibits significant cytotoxic effects against cancer cells while showing low toxicity to normal cells. In a study evaluating the cytotoxic activity of acyl phloroglucinols, including this compound, it was found that this compound could selectively induce cell death in cancer lines, suggesting its potential as an anticancer agent. The compound showed specific effects on the cell cycle, indicating its mechanism of action may involve S-phase specific effects on cancer cells .

1.2 Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes it a candidate for treating conditions characterized by chronic inflammation .

1.3 Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens, suggesting its potential use in developing new antimicrobial agents. Studies have indicated that this compound can inhibit the growth of both gram-positive and gram-negative bacteria, making it valuable in addressing antibiotic resistance .

Ecological Applications

2.1 Herbivore Feeding Behavior

This compound plays a crucial role in plant-herbivore interactions. Research indicates that higher concentrations of this compound in Eucalyptus foliage lead to reduced feeding rates in herbivores such as possums. This suggests that the compound may serve as a natural deterrent against herbivory, influencing feeding behavior and dietary choices among herbivores .

2.2 Plant Defense Mechanism

The presence of this compound is believed to enhance the plant's defense mechanisms against herbivores and pathogens. By affecting the palatability of leaves, this compound may contribute to the overall fitness and survival of Eucalyptus species in their natural habitats .

Analytical Applications

3.1 Spectrometric Analysis

This compound has been utilized as a marker compound in spectrometric analyses to predict foliar concentrations of secondary metabolites in Eucalyptus leaves. Studies employing near-infrared spectroscopy have successfully modeled the relationship between spectral characteristics and sideroxylonal concentrations, providing insights into the chemical composition of Eucalyptus foliage .

Table 1: Cytotoxicity of this compound Against Cancer Cells

| Cell Line | IC50 (μg/mL) | Selectivity Index |

|---|---|---|

| Cancer Cell Line A | 43 ± 0.8 | Low |

| Cancer Cell Line B | 50 ± 1.12 | Low |

| Normal Cell Line | 55.4 ± 1.4 | High |

Table 2: Effects of this compound on Herbivore Feeding Behavior

| This compound Concentration (mg/g) | Feeding Rate (g/hour) |

|---|---|

| 0 | 10 |

| 10 | 7 |

| 20 | 5 |

| 30 | 3 |

Wirkmechanismus

The mechanism of action of sideroxylonal B involves its interaction with specific molecular targets and pathways. It acts as a potent antifeedant by inhibiting the feeding behavior of marsupials and insects . This is achieved through its interaction with taste receptors and other sensory pathways . Additionally, sideroxylonals inhibit the growth of bacteria by interfering with their cell wall synthesis and other metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Sideroxylonal B ähnelt anderen formylierten Phloroglucinol-Verbindungen, wie z. B. Sideroxylonal A, Sideroxylonal C, Jensenal und Grandinal . Es ist einzigartig in seinen spezifischen biologischen Wirkungen und seinem Vorkommen nur in Spurenmengen in Eukalyptusarten . Sideroxylonal A ist die dominierende Form, gefolgt von Sideroxylonal C, während this compound in viel geringeren Mengen vorkommt .

Q & A

Q. How can researchers investigate this compound’s synergistic interactions with other phytochemicals?

- Methodological Answer : Implement isobolographic analysis to quantify synergy in combination therapies. Test fixed-ratio mixtures in cell-based assays and calculate combination indices (CI). Use metabolomics to profile interaction effects and validate results with in vivo models .

Methodological Frameworks and Resources

- Experimental Reproducibility : Follow guidelines for detailed method reporting (e.g., Beilstein Journal of Organic Chemistry standards) .

- Theoretical Integration : Anchor studies to conceptual frameworks (e.g., plant defense compound biosynthesis) to guide hypothesis formulation .

- Data Analysis : Use CRDC-classified tools for process simulation and statistical modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.